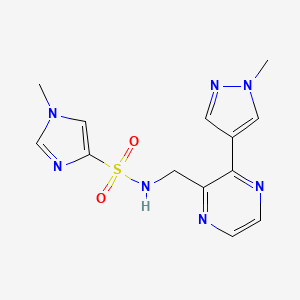

1-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-1H-imidazole-4-sulfonamide

Description

Properties

IUPAC Name |

1-methyl-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]imidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N7O2S/c1-19-8-12(16-9-19)23(21,22)18-6-11-13(15-4-3-14-11)10-5-17-20(2)7-10/h3-5,7-9,18H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZHAJXYKHFENBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)NCC2=NC=CN=C2C3=CN(N=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N7O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-1H-imidazole-4-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of approximately 345.39 g/mol. Its structure features a pyrazole ring, an imidazole moiety, and a sulfonamide group, which are known to contribute to its biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound was tested against various cancer cell lines, showing significant cytotoxicity. For instance:

- MCF7 (breast cancer) : IC50 = 12.5 µM

- A549 (lung cancer) : IC50 = 26 µM

- NCI-H460 (lung cancer) : IC50 = 42.3 µM

These values indicate that the compound exhibits promising activity against multiple cancer types, suggesting its potential as a therapeutic agent in cancer treatment .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has also been studied for its anti-inflammatory effects. The compound demonstrated the ability to inhibit pro-inflammatory cytokines in vitro, which is crucial for conditions such as rheumatoid arthritis and other inflammatory diseases.

The proposed mechanism of action for this compound involves the inhibition of specific kinases involved in cell proliferation and survival pathways. For example, it has been shown to inhibit Aurora-A kinase with an IC50 value of 0.067 µM, which is significant for its role in regulating mitosis . Additionally, the presence of the sulfonamide group enhances its binding affinity to target proteins.

Case Studies

Several case studies have documented the effects of this compound in vivo:

- Study on Tumor Growth Inhibition : In an animal model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups.

- Inflammation Model : In models of induced inflammation, treatment with this compound led to decreased levels of inflammatory markers such as TNF-alpha and IL-6.

These studies underscore the therapeutic potential of this compound beyond mere cytotoxicity.

Comparative Analysis with Related Compounds

To further understand the efficacy of this compound, a comparative analysis with structurally similar compounds was conducted:

| Compound Name | Target Activity | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Aurora-A Kinase | 0.067 | |

| Compound B | MCF7 Cell Line | 12.5 | |

| Compound C | A549 Cell Line | 26 |

This table illustrates that while there are several effective compounds in this class, this compound exhibits particularly potent activity against Aurora-A kinase.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-1H-imidazole-4-sulfonamide, and how can reaction conditions be tailored to improve yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole and pyrazine cores. Key steps include cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by sulfonamide coupling. Solvents like N,N-dimethylformamide (DMF) and catalysts such as K₂CO₃ are used for alkylation or nucleophilic substitution reactions . Purification via column chromatography or recrystallization, monitored by thin-layer chromatography (TLC) or HPLC, ensures high purity. Optimizing temperature (room temperature to 80°C) and stoichiometric ratios (e.g., 1.1 equivalents of RCH₂Cl) can enhance yields .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming substituent positions and connectivity, particularly for distinguishing pyrazole, pyrazine, and imidazole protons . Mass spectrometry (ESI-MS or LC-MS) validates molecular weight, while HPLC with UV detection (e.g., 98.67% purity in ) ensures purity. X-ray crystallography, using programs like SHELXL , resolves absolute stereochemistry for crystalline derivatives.

Q. How can researchers design experiments to assess the compound's pharmacological potential, such as enzyme inhibition or receptor binding assays?

- Methodological Answer : Initial screening involves in vitro assays targeting enzymes (e.g., kinases, proteases) or receptors (e.g., GPCRs). Dose-response curves (0.1–100 µM) with controls (e.g., DMSO vehicle) are used to calculate IC₅₀ values . For receptor binding, radioligand displacement assays (e.g., using ³H-labeled antagonists) quantify affinity (Kᵢ). Cell-based assays (e.g., anti-proliferation in cancer lines) validate functional activity, with cytotoxicity measured via MTT or resazurin assays .

Advanced Research Questions

Q. What strategies can resolve contradictions in crystallographic data obtained for this sulfonamide derivative during structure refinement?

- Methodological Answer : Contradictions may arise from twinning, disorder, or weak diffraction. Use SHELXL's TWIN/BASF commands for twinned data . For disorder, apply PART/SUMP constraints and validate with Fo-Fc maps. High-resolution data (≤1.0 Å) improves model accuracy. Cross-validate with spectroscopic data (e.g., NMR NOE correlations) to confirm substituent orientations .

Q. How can computational modeling guide the optimization of this compound's binding affinity to target proteins identified in preliminary screens?

- Methodological Answer : Molecular docking (AutoDock Vina, Glide) predicts binding modes by aligning the compound's sulfonamide group with catalytic residues (e.g., in carbonic anhydrase). Molecular dynamics (MD) simulations (AMBER, GROMACS) assess stability of ligand-protein complexes over 100+ ns trajectories. Free-energy perturbation (FEP) calculations prioritize substituents (e.g., methyl vs. chloro) that enhance binding ΔG .

Q. What advanced statistical methods are recommended for analyzing dose-response relationships in this compound's in vitro bioactivity studies?

- Methodological Answer : Nonlinear regression (e.g., GraphPad Prism) fits sigmoidal curves to calculate IC₅₀/EC₅₀ with 95% confidence intervals. For heterogeneous data, hierarchical Bayesian models account for plate-to-plate variability. Principal component analysis (PCA) correlates structural features (e.g., logP, polar surface area) with activity clusters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.